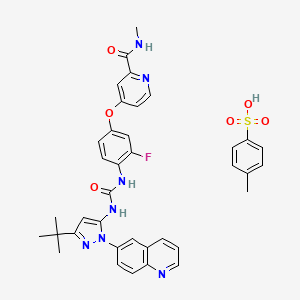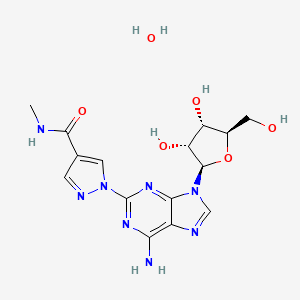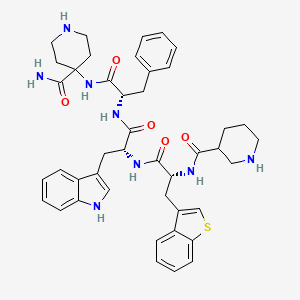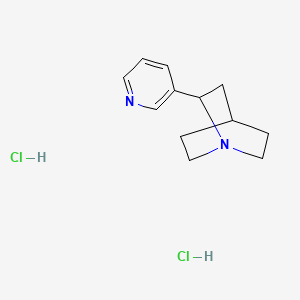
RJR 2429 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RJR 2429 dihydrochloride is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . It is stronger than nicotine but weaker than epibatidine in most assays, and with high affinity for both α3β4 and α4β2 subtypes, as well as the less studied α1βγδ subtype .
Synthesis Analysis
The synthesis of RJR 2429 dihydrochloride involves the creation of 2- (pyridin-3-yl)-1-azabicyclo [3.2.2]nonane, 2- (pyridin-3-yl)-1-azabicyclo [2.2.2]octane, and 2- (pyridin-3-yl)-1-azabicyclo [3.2.1]octane . These are a class of potent nicotinic acetylcholine receptor-ligands .Molecular Structure Analysis
The empirical formula of RJR 2429 dihydrochloride is C12H16N2 · 2HCl . Its molecular weight is 261.19 . The SMILES notation for the compound is [H]Cl. [H]Cl.C1 (C2=CN=CC=C2)N3CCC (CC3)C1 .Chemical Reactions Analysis
RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α 4 β 2 (K = 1 nM) and α 1 βγδ subtypes . It induces dopamine release from striatal neurons (EC 50 = 2 nM) and inhibits ion flux in thalamic neurons (IC 50 = 154 nM) .Physical And Chemical Properties Analysis
RJR 2429 dihydrochloride is a white solid . It is soluble in water at a concentration of 5 mg/mL .科学的研究の応用
Neuropharmacology
- RJR 2429 dihydrochloride is a potent nAChR agonist that displays selectivity for α4β2 (K i = 1 nM) and α1βγδ subtypes . It’s used in neuropharmacology research to study the role of these receptors in the nervous system.
- The compound is typically applied to cultured neurons or brain slices, and its effects on ion flux or neurotransmitter release are measured .
- It has been found to induce dopamine release from striatal neurons (EC 50 = 2 nM) and inhibit ion flux in thalamic neurons (IC 50 = 154 nM) .
Drug Development
- RJR 2429 dihydrochloride’s selectivity for certain nAChR subtypes makes it a valuable tool in drug development .
- In vitro studies are conducted to test the compound’s effects on various cell types. These studies often involve applying the compound to cells and measuring changes in cellular processes .
- The compound’s effects on dopamine release and ion flux suggest potential therapeutic applications .
In Vitro Studies
- RJR 2429 dihydrochloride has been used in in vitro studies to understand its effects on human muscle nicotine ACh receptor (nAChR) .
- The compound is applied to human muscle cells in a controlled environment, and its effects on the nAChR are measured .
- The studies have shown that RJR 2429 dihydrochloride is extremely potent in activating human muscle nAChR (EC50 = 59 +/- 17 nM; Emax = 110 +/- 09% vs. nicotine) .
Catecholamine Release
- RJR 2429 dihydrochloride is a putative α3β4 agonist that potentiates catecholamine release .
- In this application, the compound is applied to cells, and its effects on catecholamine release are measured .
- The results have shown that RJR 2429 dihydrochloride can potentiate catecholamine release .
Ligand Binding Studies
- RJR 2429 dihydrochloride is used in ligand binding studies to understand the interaction between the compound and nicotinic acetylcholine receptors .
- The compound is applied to cells expressing these receptors, and its binding affinity is measured .
- The studies have shown that RJR 2429 dihydrochloride has a high binding affinity for α4β2 and α1βγδ subtypes .
Pharmacokinetic Studies
- RJR 2429 dihydrochloride is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .
- In these studies, the compound is administered to animals, and its concentration in various tissues and fluids is measured over time .
- The results from these studies provide valuable information about the compound’s pharmacokinetic properties .
Safety And Hazards
RJR 2429 dihydrochloride is for research use only . It is not for sale to patients . Synthetic products have potential research and development risk . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
特性
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUNXHHZRIUBOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RJR 2429 dihydrochloride | |
CAS RN |
1021418-53-0 |
Source


|
| Record name | RJR-2429 dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


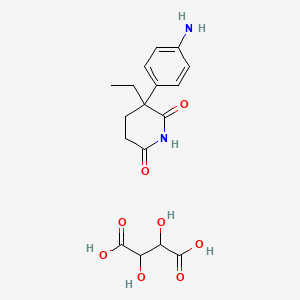
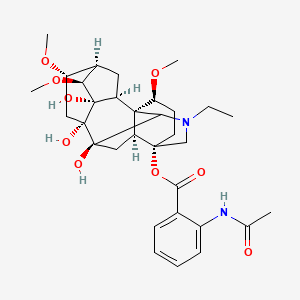

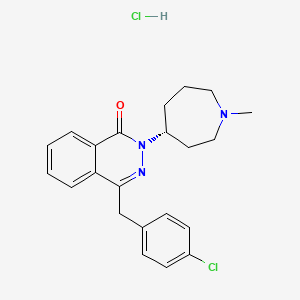

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)
